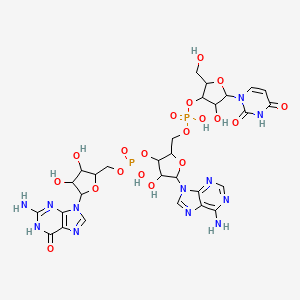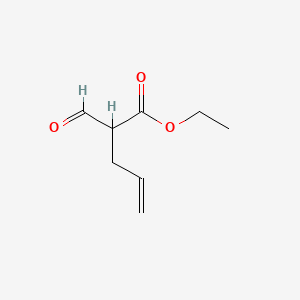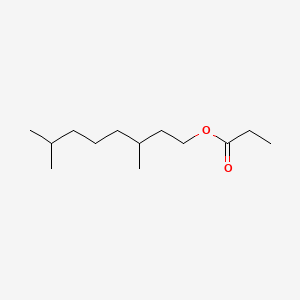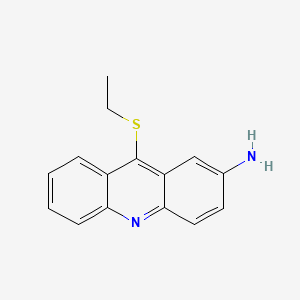
Uridylyl-(3'.5')-adenylyl-(3'.5')-guanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridylyl-(3’->5’)-adenylyl-(3’->5’)-guanosine is a trinucleotide composed of uridine, adenosine, and guanosine linked through phosphodiester bonds. This compound is significant in the study of nucleic acids and their functions, particularly in the context of RNA and DNA synthesis and repair mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Uridylyl-(3’->5’)-adenylyl-(3’->5’)-guanosine typically involves the stepwise addition of nucleotides using phosphoramidite chemistry. The process includes:
Activation of nucleotides: Each nucleotide is activated using a phosphoramidite reagent.
Coupling reaction: The activated nucleotide is coupled to the growing nucleotide chain.
Oxidation: The phosphite triester linkage is oxidized to a phosphodiester linkage.
Deprotection: Protective groups are removed to yield the final trinucleotide.
Industrial Production Methods: Industrial production of such trinucleotides often employs automated synthesizers that can handle multiple cycles of nucleotide addition, oxidation, and deprotection with high efficiency and yield.
Types of Reactions:
Hydrolysis: Uridylyl-(3’->5’)-adenylyl-(3’->5’)-guanosine can undergo hydrolytic cleavage, breaking the phosphodiester bonds.
Oxidation and Reduction: These reactions can modify the nucleobases or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions with varying pH levels.
Oxidation: Often involves reagents like iodine or hydrogen peroxide.
Reduction: Can be carried out using reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Produces individual nucleotides or shorter oligonucleotides.
Oxidation and Reduction: Results in modified nucleotides with altered chemical properties.
科学的研究の応用
Uridylyl-(3’->5’)-adenylyl-(3’->5’)-guanosine is used extensively in:
Chemistry: Studying the chemical properties and reactivity of nucleotides.
Biology: Investigating RNA and DNA synthesis, repair mechanisms, and the role of trinucleotides in genetic regulation.
Medicine: Exploring potential therapeutic applications, such as antisense oligonucleotides for gene silencing.
Industry: Used in the development of diagnostic tools and nucleic acid-based technologies.
作用機序
The compound exerts its effects primarily through interactions with nucleic acid polymerases and other enzymes involved in nucleic acid metabolism. It can act as a substrate or inhibitor, influencing the synthesis and repair of RNA and DNA. The molecular targets include RNA polymerase, DNA polymerase, and various nucleases.
類似化合物との比較
- Uridylyl-(3’->5’)-uridine
- Adenylyl-(3’->5’)-adenosine
- Guanosine-(3’->5’)-guanosine
Uniqueness: Uridylyl-(3’->5’)-adenylyl-(3’->5’)-guanosine is unique due to its specific sequence of uridine, adenosine, and guanosine, which can influence its binding affinity and reactivity with enzymes. This sequence specificity makes it a valuable tool for studying sequence-dependent interactions in nucleic acids.
特性
CAS番号 |
3022-36-4 |
|---|---|
分子式 |
C29H36N12O19P2 |
分子量 |
918.6 g/mol |
IUPAC名 |
[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H36N12O19P2/c30-21-13-22(33-6-32-21)40(7-34-13)27-18(47)20(11(58-27)5-55-62(52,53)59-19-9(3-42)56-26(17(19)46)39-2-1-12(43)36-29(39)49)60-61(50,51)54-4-10-15(44)16(45)25(57-10)41-8-35-14-23(41)37-28(31)38-24(14)48/h1-2,6-11,15-20,25-27,42,44-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,32,33)(H,36,43,49)(H3,31,37,38,48) |
InChIキー |
QZCMCRKYXBGHFH-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)






